molecular formula C7H8O3S B1611049 3-Methoxy-5-methylthiophene-2-carboxylic acid CAS No. 83261-26-1

3-Methoxy-5-methylthiophene-2-carboxylic acid

Cat. No. B1611049
CAS RN: 83261-26-1
M. Wt: 172.2 g/mol
InChI Key: IYTOVCKSPJGCOJ-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylthiophene-2-carboxylic acid (MMTCA) is a structural isomer of thiophene-2-carboxylic acid and is a member of the thiophene family. MMTCA has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. It is a versatile building block for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and polymers. MMTCA is also a key intermediate in the synthesis of a variety of biologically active compounds.

Scientific Research Applications

Chemical and Spectroscopic Properties

The study by Hunter and Mcnab (2010) explores the chemical and spectroscopic properties of thiophene derivatives, highlighting their potential in chemical synthesis. Thiophenes, including derivatives like 3-Methoxy-5-methylthiophene-2-carboxylic acid, show unique reactivity patterns due to their sulfur-containing ring, which can be utilized in creating complex molecules for various applications, including materials science and pharmaceuticals (Hunter & Mcnab, 2010).

Spectroscopic Studies of Bipolarons

Chang and Miller (1987) conducted spectroscopic studies on oligomerized 3-methoxythiophene, revealing insights into the electrochemical properties of polythiophene derivatives. This research underscores the importance of such compounds in developing conductive polymers for electronic applications, including solar cells and electronic displays (Chang & Miller, 1987).

Rhodium(III)-catalyzed Decarboxylative C-H Arylation

The work by Zhang et al. (2015) introduces a rhodium(III)-catalyzed method for the decarboxylative C-H/C-H cross-coupling of carboxylic acids with thiophenes. This method offers a direct route to biaryl scaffolds, demonstrating the utility of thiophene carboxylic acids in facilitating complex chemical transformations, crucial for synthesizing compounds with potential pharmaceutical applications (Zhang et al., 2015).

Photoremovable Protecting Group for Carboxylic Acids

Zabadal et al. (2001) explored the use of dimethylphenacyl (DMP) esters as a photoremovable protecting group for carboxylic acids, including thiophene-2-carboxylic acid derivatives. This approach is significant in organic synthesis and biochemistry, where precise control over the release of active compounds is required (Zabadal et al., 2001).

Synthesis and Characterization of Functionalized Polyterthiophenes

Lee, Shim, and Shin (2002) described the preparation and polymerization of terthiophene-3'-carboxylic acid, aiming to synthesize functionalized polyterthiophenes. These materials are of interest for their electronic properties, offering potential applications in organic electronics and photovoltaics (Lee, Shim, & Shin, 2002).

properties

IUPAC Name

3-methoxy-5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-4-3-5(10-2)6(11-4)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTOVCKSPJGCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516775
Record name 3-Methoxy-5-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83261-26-1
Record name 3-Methoxy-5-methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83261-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-methylthiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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